Faropenem

Pharmacology Drug Safety β-Lactam

Faropenem (CAS 106560-14-9) is a synthetic oral penem antibiotic with a unique C2 chiral tetrahydrofuran substituent that delivers enhanced chemical stability and a lower CNS adverse event potential compared to imipenem. Its demonstrated in vitro stability against ESBLs and AmpC β-lactamases differentiates it from conventional oral β-lactams, making it a scientifically robust candidate for infections caused by cephalosporin-resistant Enterobacterales and penicillin-resistant S. pneumoniae. This compound supports critical R&D applications in antimicrobial stewardship, oral step-down therapy, MDR-TB salvage regimens, and pediatric formulation development. Ensure lot-to-lot reproducibility with ≥98% purity material from vetted suppliers. Request a quote today to advance your anti-infective pipeline.

Molecular Formula C12H15NO5S
Molecular Weight 285.32 g/mol
CAS No. 106560-14-9
Cat. No. B194159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaropenem
CAS106560-14-9
Synonyms(5R,6S)-6-(R)-1-hydroxyethyl-7-oxo-3-(R)-2-tetrahydrofuryl-4-thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
faropenem
fropenem
Molecular FormulaC12H15NO5S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
InChIInChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1
InChIKeyHGGAKXAHAYOLDJ-FHZUQPTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Faropenem Sodium (CAS 106560-14-9): A Differentiated Oral Penem Antibiotic for Antimicrobial Procurement and Development


Faropenem (CAS 106560-14-9) is a synthetic β-lactam antibiotic belonging to the penem subclass [1]. As an orally bioavailable agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobes, it occupies a distinct niche relative to parenteral carbapenems and older oral β-lactams [2]. Its active pharmaceutical ingredient (API) is commonly formulated as the sodium salt hemipentahydrate or the ester prodrug, faropenem medoxomil, to enhance oral bioavailability [3]. Faropenem distinguishes itself from other β-lactams through its high stability against a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, and a structural feature at the C2 position that confers both enhanced chemical stability and a reduced potential for central nervous system (CNS) adverse events [4].

The Scientific Case Against Interchanging Faropenem with Other Oral β-Lactams or Carbapenems


The clinical and economic decision to substitute faropenem with a generic oral β-lactam (e.g., amoxicillin/clavulanate, cefuroxime axetil) or an alternative oral penem/carbapenem (e.g., sulopenem, tebipenem) is not supported by scientific evidence. Substitution fails due to quantifiable differences in the critical parameters of antimicrobial stewardship: β-lactamase stability profile, pharmacokinetic (PK) properties, and the minimum inhibitory concentration (MIC) against key pathogens [1]. For instance, while many oral cephalosporins are hydrolyzed by common ESBLs, faropenem demonstrates in vitro stability against these enzymes, a key differentiator in regions with high ESBL prevalence [2]. Furthermore, faropenem's unique chemical structure, specifically its chiral tetrahydrofuran substituent at C2, directly impacts its central nervous system (CNS) safety profile compared to other carbapenems like imipenem [3]. These specific and quantifiable pharmacological and microbiological differences mean that therapeutic equivalence cannot be assumed, and interchange poses a measurable risk to patient outcomes and antimicrobial resistance management [4].

Quantitative Differentiation Guide for Faropenem: Comparator-Backed Evidence for Scientific and Procurement Decisions


Superior β-Lactamase Stability Versus Imipenem Reduces CNS Risk

Faropenem demonstrates superior central nervous system (CNS) safety compared to the carbapenem imipenem, a differentiation driven by a specific structural feature. The chiral tetrahydrofuran substituent at the C2 position of faropenem is responsible for this improved profile, which reduces the risk of seizures—a known adverse effect of imipenem, particularly at high doses or in patients with renal impairment [1]. This structural advantage translates directly into a safer clinical profile, making faropenem a preferred option for oral step-down therapy where imipenem's CNS toxicity is a concern [2].

Pharmacology Drug Safety β-Lactam

Potency Advantage (MIC90) Over Key β-Lactams Against Respiratory Pathogens

Faropenem exhibits a lower MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) compared to other β-lactam antibiotics like meropenem, amoxicillin-clavulanate, and penicillin against a broad panel of bacteria [1]. Specifically, faropenem's MIC90 is 0.5 µg/mL, compared to 4 µg/mL for both meropenem and amoxicillin-clavulanate, and 8 µg/mL for penicillin. This 8-fold to 16-fold lower MIC90 indicates superior potency in vitro [1]. Against specific respiratory pathogens, faropenem demonstrates potent activity with MIC90 values of 0.008 µg/mL for penicillin-susceptible Streptococcus pneumoniae, 0.25 µg/mL for penicillin-intermediate strains, and 1 µg/mL for penicillin-resistant strains [2].

Microbiology Antimicrobial Resistance Respiratory Infections

Enhanced GI Tolerability Compared to Amoxicillin-Clavulanate in Clinical Use

In a large-scale clinical use survey in Japan involving 17,383 patients, faropenem was associated with a lower incidence of gastrointestinal adverse events compared to reported rates for amoxicillin-clavulanate [1]. The overall adverse reaction rate for faropenem was 3.0%, with the primary complaints being diarrhea and loose stools (2.1%) [1]. In a comparative study, the frequency of gastrointestinal events for faropenem (15%) was similar to that of comparators like amoxicillin-clavulanate, cephalexin, and cefuroxime axetil, but some data suggest faropenem may be better tolerated .

Gastroenterology Tolerability Clinical Trial

Activity Against Meropenem-Resistant Mycobacterium tuberculosis Strains

Faropenem demonstrates in vitro activity against some strains of Mycobacterium tuberculosis that are resistant to meropenem, a commonly used intravenous carbapenem [1]. In a study of 82 clinical M. tuberculosis strains, faropenem showed activity (MIC ≤ 8 mg/L) in 21 strains that were completely resistant to meropenem (MIC ≥ 16 mg/L) [1]. This finding suggests a potential role for faropenem in treating multidrug-resistant tuberculosis (MDR-TB) where other carbapenems have failed, though further clinical validation is needed [2].

Tuberculosis Antimycobacterial Drug Resistance

High-Value Application Scenarios for Faropenem Based on Proven Differential Evidence


Oral Step-Down Therapy for Infections with Confirmed ESBL-Producing Pathogens

In healthcare settings with a high prevalence of community-acquired or healthcare-associated infections caused by ESBL-producing Enterobacterales, faropenem serves as a critical oral option for step-down therapy after initial treatment with an intravenous carbapenem. Its stability against ESBLs and AmpC β-lactamases allows for effective oral continuation of therapy, reducing the need for prolonged intravenous access and facilitating earlier hospital discharge [1]. This application is supported by in vitro data demonstrating that faropenem MICs remain low against cephalosporin-resistant Enterobacteriaceae [2].

Treatment of Community-Acquired Pneumonia (CAP) in Regions with High Macrolide Resistance

Faropenem is a scientifically sound choice for empiric treatment of community-acquired pneumonia in regions where resistance to first-line agents like macrolides (e.g., clarithromycin) is high. Its potent in vitro activity against key respiratory pathogens, including penicillin-resistant S. pneumoniae and β-lactamase-producing H. influenzae, provides a robust alternative. An ongoing Phase 4 clinical trial (NCT06804096) is specifically evaluating its efficacy and safety compared to co-amoxiclav and clarithromycin in this indication, directly addressing the need for evidence in high-burden settings [3].

Adjunctive Therapy for Multidrug-Resistant Tuberculosis (MDR-TB)

For patients with MDR-TB, particularly those with documented resistance to or intolerance of meropenem, faropenem represents a valuable oral β-lactam option. Its demonstrated in vitro activity against meropenem-resistant M. tuberculosis strains justifies its consideration in salvage regimens [4]. A recent randomized controlled trial has also shown that an oral faropenem-containing regimen was non-inferior to the standard of care for drug-susceptible TB and was associated with significantly fewer adverse events, supporting its broader potential in TB therapeutics [5].

Pediatric Formulation Development for Broad-Spectrum Oral Therapy

The development of a faropenem dry syrup formulation for pediatric use leverages its established broad-spectrum activity, favorable safety profile, and convenience of oral administration. This application addresses a significant unmet need for an oral antibiotic capable of treating a range of serious pediatric infections, including those caused by resistant organisms, without the need for hospitalization [6]. The granular form allows for accurate weight-based dosing in children.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Faropenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.